3-Hydroxycotinine

CYP2A6 phenotyping Nicotine metabolism Enzyme kinetics

3-Hydroxycotinine (trans-3′-hydroxycotinine, 3HC) is the exclusive terminal metabolite forming the numerator of the Nicotine Metabolite Ratio (NMR), the ONLY validated phenotypic biomarker of CYP2A6 hepatic activity that predicts response to varenicline vs. NRT. Unlike cotinine (t½ ~16 h), 3HC’s shorter elimination half-life (5.9 h) provides temporal specificity for recent exposure assessment in forensic and clinical toxicology. Chromatically resolved from cotinine, 3HC requires matched stable-isotope internal standards (e.g., 3HC-D3) to meet FDA bioanalytical guidelines. Available as ≥98% crystalline solid, shipped under blue ice for global B2B procurement.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 205246-48-6
Cat. No. B1251162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxycotinine
CAS205246-48-6
Synonyms1-methyl-3-hydroxy-5-(3-pyridyl)-2-pyrrolidinone
3'-hydroxycotinine
3-hydroxycotinine
hydroxycotinine
trans-3'-hydroxycotinine
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCN1C(CC(C1=O)O)C2=CN=CC=C2
InChIInChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9?/m0/s1
InChIKeyXOKCJXZZNAUIQN-IENPIDJESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxycotinine (CAS 205246-48-6): Definitive Biomarker for CYP2A6 Phenotyping and Tobacco Exposure Quantification


3-Hydroxycotinine (trans-3′-hydroxycotinine, 3HC) is the major terminal metabolite of nicotine, formed exclusively via CYP2A6-catalyzed C-oxidation of cotinine in human liver [1]. As a primary nicotine metabolite with an elimination half-life of approximately 5.9–6.6 hours [2], 3HC serves dual roles: as a quantitative biomarker of tobacco smoke exposure and, when expressed as the 3HC/cotinine ratio (nicotine metabolite ratio, NMR), as a validated phenotypic marker of CYP2A6 enzyme activity that predicts nicotine clearance and smoking cessation therapy response [3].

Why 3-Hydroxycotinine Cannot Be Replaced by Cotinine or Other Nicotine Metabolites in Quantitative Bioanalysis


Direct substitution of 3-hydroxycotinine with cotinine, nicotine, or alternative metabolites is analytically and functionally invalid. Chromatographically, 3-hydroxycotinine exhibits distinct retention behavior from cotinine, requiring method-specific resolution parameters . Pharmacokinetically, 3-hydroxycotinine demonstrates a substantially shorter elimination half-life (5.9 h) compared to cotinine (770–1,130 min, ~12.8–18.8 h) [1], rendering cotinine a temporally extended but mechanistically different exposure indicator. Most critically, 3-hydroxycotinine is the irreplaceable numerator in the 3HC/cotinine ratio (NMR), a validated CYP2A6 phenotypic biomarker that predicts nicotine clearance and individualized pharmacotherapy response—a functional dimension that cotinine alone cannot provide [2]. Quantification of 3HC without its matched stable isotope-labeled internal standard (e.g., 3-hydroxycotinine-D3) introduces matrix-effect variability and compromises assay accuracy per FDA bioanalytical validation guidelines [3].

3-Hydroxycotinine (CAS 205246-48-6): Comparative Quantitative Evidence for Scientific and Industrial Selection


CYP2A6-Catalyzed Cotinine 3′-Hydroxylation: Definitive Enzyme Kinetics and Exclusive Metabolic Pathway

In human liver microsomes, trans-3′-hydroxycotinine formation from cotinine demonstrates single-enzyme Michaelis-Menten kinetics with a Km of 234.5 ± 26.8 μM and Vmax of 37.2 ± 2.4 pmol/min/mg protein. Cotinine 3′-hydroxylation is catalyzed exclusively by CYP2A6, as confirmed by significant correlation with immunoreactive CYP2A6 content (r = 0.756, P < 0.01) and coumarin 7-hydroxylase activity (r = 0.887, P < 0.001) [1]. In contrast, the respiratory tract-expressed CYP2A13 isoform catalyzes the same reaction with a Km of 45.2 μM and Vmax of 0.7 pmol/min/pmol—a substantially lower catalytic efficiency that is negligible in systemic circulation [2].

CYP2A6 phenotyping Nicotine metabolism Enzyme kinetics Pharmacogenetics

3HC/Cotinine Ratio (NMR) as a Validated Predictor of Nicotine Clearance and Therapy Response

The plasma 3HC/cotinine ratio (NMR) demonstrates strong heritability (67.4% of variation attributable to additive genetic factors, 95% CI = 55.9–76.2%) and serves as a robust phenotypic biomarker of CYP2A6 activity [1]. Urinary NMRT/F (total 3HC to free cotinine) shows the highest correlation with plasma NMR (R² = 0.70, P < 2.2e-16) and nicotine clearance (R² = 0.37), significantly outperforming urinary NMRT/T (total 3HC to total cotinine) which yields R² = 0.60 and 0.25 respectively [2]. The NMR predicts response to smoking cessation pharmacotherapies in randomized clinical trials [3].

Smoking cessation Pharmacogenetics Personalized medicine Biomarker validation

Chromatographic Resolution: 3-Hydroxycotinine Retention Time Differentiation from Cotinine

In a validated LC-MS/MS method using a ZORBAX SB-Phenyl column with methanol/0.3% formic acid and water/0.15% formic acid mobile phase, 3-hydroxycotinine elutes at 1.58 minutes, whereas cotinine and cotinine-d3 internal standard both elute at 2.56 minutes . This ~1-minute retention time difference enables baseline chromatographic resolution, which is essential for eliminating isobaric interference and achieving accurate quantification in complex biological matrices.

LC-MS/MS Bioanalytical method validation Tobacco biomarker Chromatographic separation

Stable Isotope-Labeled Internal Standard: Quantification Accuracy with trans-3′-Hydroxycotinine-D3

Certified reference materials of trans-3′-hydroxycotinine-D3 (100 µg/mL in methanol) are commercially available as Certified Spiking Solutions® for use as internal standards in isotope dilution LC-MS/MS or GC/MS methods [1]. In validated UPLC-MS/MS procedures, trans-3′-hydroxycotinine-D3 internal standard enables trueness of 86.2–113.6%, repeatability of 1.9–12.3%, and intermediate precision of 4.4–15.9% across 2–1000 ng/mL linear range in human plasma [2]. Without a matched stable isotope-labeled internal standard, matrix effects produce coefficients of variation exceeding acceptable FDA bioanalytical validation limits.

Isotope dilution mass spectrometry Certified reference materials Clinical toxicology Bioanalytical validation

Pharmacokinetic Differentiation: 3-Hydroxycotinine Half-Life and Clearance Versus Cotinine

After intravenous administration in cigarette smokers, 3-hydroxycotinine exhibits an elimination half-life of 5.9 h (range: 4.2–9.5 h), total clearance of 1.79 mL/min/kg, and renal clearance of 1.31 mL/min/kg, with renal elimination accounting for 75.4 ± 12.8% of total clearance [1]. In contrast, cotinine demonstrates an elimination half-life of 770–1,130 minutes (~12.8–18.8 h), total clearance of 42–55 mL/min, and renal clearance of only 3–9 mL/min [2].

Pharmacokinetics Renal clearance Toxicology Elimination half-life

Analytical Sensitivity: Method Detection Limits for 3-Hydroxycotinine in Serum and Urine

Validated LC-MS/MS methods for 3-hydroxycotinine quantification demonstrate method detection limits (MDL) ranging from 0.023 μg/L in serum using automated liquid-liquid extraction [1] to lower limits of quantitation (LLOQ) of 0.02–0.1 ng/mL in plasma, urine, and saliva [2]. For cotinine in the same serum method, the MDL is 0.016 μg/L, with LLOQ of 0.05 ng/mL—demonstrating that 3-hydroxycotinine requires approximately 44% higher detection threshold in serum [1].

Method validation LLOQ Tobacco exposure assessment Passive smoking

3-Hydroxycotinine (CAS 205246-48-6): High-Value Research and Industrial Application Scenarios


CYP2A6 Phenotyping for Smoking Cessation Pharmacotherapy Stratification

Quantification of 3-hydroxycotinine in plasma or urine, expressed as the 3HC/cotinine ratio (NMR), enables prospective stratification of smokers into slow vs. normal CYP2A6 metabolizer phenotypes. As demonstrated in randomized clinical trials, the NMR predicts differential response to nicotine replacement therapy versus varenicline, with normal metabolizers showing superior quit rates with varenicline while slow metabolizers respond adequately to nicotine patch therapy [1]. The plasma NMR exhibits 67.4% heritability attributable to additive genetic factors, confirming its validity as a robust phenotypic biomarker independent of direct genotyping [2].

Quantitative Tobacco Smoke Exposure Assessment in Population Health Studies

3-Hydroxycotinine serves as a quantitative biomarker of tobacco smoke exposure in both active smokers and passively exposed non-smokers. In pediatric populations, 3HC demonstrates geometric mean concentrations of 32.03 ng/mL in urine among children with household tobacco smoke exposure, with concentrations correlating significantly with cumulative exposure metrics (β = 0.03, 95% CI = 0.01–0.06, p = 0.015) [1]. Validated LC-MS/MS methods with LLOQs as low as 0.02 ng/mL enable detection of even low-level secondhand smoke exposure [2].

In Vitro CYP2A6 Enzyme Activity Assays Using 3-Hydroxycotinine as Substrate or Product Standard

For in vitro metabolism studies, 3-hydroxycotinine is employed as the authentic product standard for CYP2A6-catalyzed cotinine 3′-hydroxylation assays. The reaction demonstrates single-enzyme Michaelis-Menten kinetics with Km = 234.5 ± 26.8 μM and Vmax = 37.2 ± 2.4 pmol/min/mg protein in human liver microsomes [1]. The exclusive catalysis by CYP2A6 (versus the minor contribution from CYP2A13) makes 3HC formation a selective probe for hepatic CYP2A6 activity, enabling high-fidelity enzyme inhibition and drug-drug interaction screening.

Clinical and Forensic Toxicology: Nicotine Exposure Confirmation Testing

In clinical toxicology and forensic applications, 3-hydroxycotinine is quantified alongside cotinine to confirm nicotine exposure and differentiate active tobacco use from passive exposure. The high renal clearance fraction (75.4 ± 12.8%) and shorter half-life (5.9 h) of 3HC relative to cotinine [1] provide temporal discrimination of recent exposure. Certified reference materials of trans-3′-hydroxycotinine-D3 (100 µg/mL) enable isotope dilution LC-MS/MS methods that meet FDA validation requirements for forensic reporting [2], with validated linear ranges of 2–1000 ng/mL in human plasma and trueness of 86.2–113.6% [3].

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